molecular formula C18H13Cl2NO B1420709 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-38-1

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420709
M. Wt: 330.2 g/mol
InChI Key: RWMYJAPXCDHHMD-UHFFFAOYSA-N
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Description

“8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 330.21 g/mol . The InChI code is 1S/C18H13Cl2NO . The compound has a complex structure with several functional groups .


Physical And Chemical Properties Analysis

The exact mass of “8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 311.0713064 g/mol . It has a topological polar surface area of 50.2 Ų .

Scientific Research Applications

Structural Analysis and Crystallography

The crystal structures of compounds related to quinolines, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, have been meticulously studied. These compounds exhibit unique supramolecular arrangements generated by a combination of interactions including C–H⋯X, C–X⋯π, and π⋯π interactions. Specifically, the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these structures has been highlighted, emphasizing their recurring presence in quinoline compounds (de Souza et al., 2015).

Chemical Reactivity and Kinetics

The role of quinoline in influencing the reactivity of certain platinum(II) complexes has been studied. The introduction of quinoline into the complexes affects the lability of the chloro leaving group by modulating the strength of π-interactions. This illustrates the intricate relationship between molecular structure and reactivity, underscoring the complex interplay of electronic effects in these systems (Kinunda & Jaganyi, 2014).

Spectroscopic Characterization and Molecular Structure

The structural parameters, spectroscopic characterization, and electronic properties of quinoline derivatives have been extensively analyzed using various computational methods, including DFT and TD-DFT/PCM calculations. These studies offer insights into the molecular structure, spectral characteristics, and potential biological and industrial applications of these compounds (Wazzan et al., 2016).

Photochemical Reactions

Research into 2-(dimethylcarbamoyl)quinolines has uncovered their transformation into various compounds through irradiation in different atmospheric conditions. These reactions reveal the potential of quinoline derivatives in photochemical applications and provide a basis for further exploration of their reactivity under light exposure (Ono & Hata, 1983).

properties

IUPAC Name

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-6-7-12(8-11(10)2)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMYJAPXCDHHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185537
Record name 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160256-38-1
Record name 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(3,4-dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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